molecular formula C14H11BrN2O B438984 2-(3-bromophenyl)-2,3-dihydro-1H-quinazolin-4-one CAS No. 304451-29-4

2-(3-bromophenyl)-2,3-dihydro-1H-quinazolin-4-one

Cat. No.: B438984
CAS No.: 304451-29-4
M. Wt: 303.15g/mol
InChI Key: XOHZKGIGICKJKC-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-2,3-dihydro-1H-quinazolin-4-one is an organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom in the phenyl ring of this compound adds to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-2,3-dihydro-1H-quinazolin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromoaniline with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-2,3-dihydro-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinones, while oxidation and reduction reactions can produce quinazolinone derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis.

    Biology: The compound has shown potential as a biological probe for studying enzyme interactions and cellular processes.

    Medicine: Quinazolinone derivatives, including 2-(3-bromophenyl)-2,3-dihydro-1H-quinazolin-4-one, have been investigated for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the bromine atom enhances its binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinazolin-4(1H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with the bromine atom in a different position, leading to variations in chemical properties and reactivity.

    2-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one: Contains a chlorine atom instead of bromine, affecting its reactivity and biological activity.

Uniqueness

The presence of the bromine atom in the 3-position of the phenyl ring in 2-(3-bromophenyl)-2,3-dihydro-1H-quinazolin-4-one imparts unique chemical properties and reactivity compared to similar compounds. This structural feature can enhance its binding affinity for certain molecular targets, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

304451-29-4

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15g/mol

IUPAC Name

2-(3-bromophenyl)-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C14H11BrN2O/c15-10-5-3-4-9(8-10)13-16-12-7-2-1-6-11(12)14(18)17-13/h1-8,13,16H,(H,17,18)

InChI Key

XOHZKGIGICKJKC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC(=CC=C3)Br

Origin of Product

United States

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